D-Lactic acid

Descripción general

Descripción

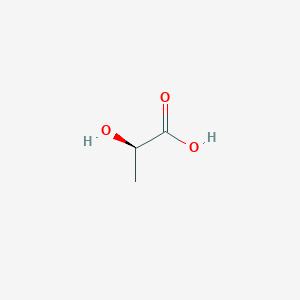

El ácido D-láctico es un compuesto orgánico con la fórmula molecular C3H6O3. Es uno de los dos isómeros ópticos del ácido láctico, siendo el otro el ácido L-láctico. El ácido D-láctico es producido por ciertas cepas de microorganismos y también se puede encontrar en algunas vías metabólicas. Es una molécula quiral, lo que significa que tiene una imagen especular no superponible. El ácido D-láctico es menos común en el metabolismo humano en comparación con el ácido L-láctico, pero tiene aplicaciones industriales y científicas significativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido D-láctico se puede sintetizar químicamente o producir mediante fermentación microbiana. La síntesis química implica la reacción de acetaldehído con cianuro de hidrógeno para formar lactonitrilo, que luego se hidroliza para producir ácido láctico. Este método normalmente produce una mezcla racémica de ácido D- y L-láctico .

Métodos de producción industrial: La producción industrial de ácido D-láctico se basa principalmente en la fermentación microbiana. Se utilizan cepas específicas de bacterias, como Lactobacillus delbrueckii, para fermentar carbohidratos como la glucosa o la lactosa. El proceso de fermentación se lleva a cabo en condiciones controladas para garantizar la producción de ácido D-láctico ópticamente puro. El caldo de fermentación se somete entonces a varios procesos de purificación, incluyendo precipitación, extracción con disolventes y separación por membrana, para obtener ácido D-láctico puro .

Análisis De Reacciones Químicas

Glycolytic Fermentation

- Reaction :

Methylglyoxal Detoxification Pathway

- Reaction :

Enzymatic Oxidation and Reduction

Key Catalytic Residues in D-LDH

- Tyr101/Arg235 : Stabilize substrate binding via hydrogen bonds .

- His296 : Acts as a general acid/base for proton transfer .

Fermentation Production

- Substrates : Glucose, sucrose, or lactose .

- Microbes : Lactobacillus spp., Leuconostoc mesenteroides .

- Yield : Optimized to >200 g/L in fed-batch systems using agro-industrial waste .

Degradation of Polylactic Acid (PLA)

Enzymatic Assay (Megazyme Protocol)

- Oxidation :

- Pyruvate Trapping :

Accumulation Mechanisms

- Short Bowel Syndrome : Colonic fermentation by Lactobacillus spp. produces excess D-lactate, overwhelming hepatic D-2-hydroxyacid dehydrogenase (D-2-HDH) .

- Inhibition of D-2-HDH :

Comparative Reactivity of D- vs. L-Lactic Acid

Table 1: Kinetic Parameters of D-LDH for Substrates

| Substrate | (μM) | (min⁻¹) | (min⁻¹·μM⁻¹) |

|---|---|---|---|

| D-Lactate | 122.0 ± 4.5 | 61.0 ± 0.6 | 0.50 |

| D-2-Hydroxyisovalerate | 85.1 ± 3.1 | 300.0 ± 2.0 | 3.53 |

Table 2: Industrial Production Strains

| Microbe | Substrate | D-Lactate Yield (g/L) |

|---|---|---|

| Lactobacillus delbrueckii | Corn stover hydrolysate | 210 ± 8 |

| Leuconostoc mesenteroides | Glucose | 185 ± 6 |

This synthesis of this compound’s reactivity underscores its dual role as a metabolic intermediate and industrial feedstock, with enzymatic specificity and pathological implications shaping its applications.

Aplicaciones Científicas De Investigación

Biomedicine

1.1. Implantable Biodegradable Polymers

D-Lactic acid is extensively used in the development of biodegradable polymers, particularly poly(this compound) (PDLA). These materials are crucial for tissue engineering and drug delivery systems due to their biocompatibility and controlled degradation rates. A study highlighted that PDLA can be engineered to release therapeutic agents in a sustained manner, making it suitable for various biomedical applications such as wound healing and cancer therapy .

Table 1: Applications of PDLA in Biomedicine

1.2. Diagnostic Marker for Infections

Recent research indicates that this compound can serve as a biomarker for certain bacterial infections. It is produced by various pathogens under anaerobic conditions, which can lead to elevated levels in infected individuals. This property allows for its potential use in diagnosing bacterial infections, particularly in clinical settings where rapid identification is crucial .

Food Technology

This compound is also utilized in the food industry as a preservative and flavoring agent. Its antimicrobial properties help inhibit the growth of spoilage organisms, thereby extending the shelf life of food products. Moreover, it is involved in the fermentation process of various dairy products, contributing to their flavor and texture.

Table 2: Role of this compound in Food Technology

Material Science

3.1. Production of Bioplastics

This compound is a key monomer in the synthesis of polylactic acid (PLA), which is widely used to produce biodegradable plastics. PLA derived from D-LA exhibits excellent mechanical properties and thermal stability, making it suitable for packaging materials and disposable items.

Table 3: Properties of PLA from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50-70 MPa |

| Elongation at Break | 5-10% |

| Melting Temperature | 150-180 °C |

3.2. Nanocomposites for Drug Delivery

This compound-based nanocomposites are being explored for drug delivery applications due to their enhanced bioavailability and controlled release capabilities. Research has shown that these nanocomposites can effectively encapsulate drugs while maintaining stability during storage .

Case Studies

4.1. Biodegradable Implants

A study investigated the use of this compound-based biodegradable implants for orthopedic applications. The results demonstrated that these implants provided adequate mechanical support while gradually degrading without eliciting significant inflammatory responses in vivo .

4.2. Antimicrobial Applications

Research on this compound's antimicrobial properties revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm in laboratory tests . This finding suggests potential applications in developing antimicrobial coatings for medical devices.

Mecanismo De Acción

El ácido D-láctico ejerce sus efectos a través de varios objetivos y vías moleculares. Se metaboliza en el cuerpo a piruvato, que entra en el ciclo del ácido cítrico para la producción de energía. En la fermentación microbiana, el ácido D-láctico se produce a partir del piruvato a través de la enzima lactato deshidrogenasa. La acumulación de ácido D-láctico puede provocar acidosis metabólica, una condición caracterizada por un aumento de la acidez en la sangre .

Comparación Con Compuestos Similares

El ácido D-láctico es similar al ácido L-láctico, pero difieren en su actividad óptica y vías metabólicas. Mientras que el ácido L-láctico se produce comúnmente en el metabolismo humano, el ácido D-láctico es producido por ciertos microorganismos. Otros compuestos similares incluyen el ácido glicólico, el ácido acético y el ácido propiónico. El ácido D-láctico es único en su capacidad para formar polímeros biodegradables y sus aplicaciones específicas en la síntesis quiral .

Actividad Biológica

D-lactic acid, an enantiomer of lactic acid, is produced primarily by certain bacteria in the human gut and has significant biological activity, particularly in relation to metabolic disorders, gastrointestinal health, and neurotoxicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its implications in various health conditions.

This compound (C₃H₆O₃) is a three-carbon carboxylic acid that can be produced through the fermentation of carbohydrates by specific strains of bacteria, such as Lactobacillus and Leuconostoc. Unlike its L-isomer, this compound is not a standard metabolite in human metabolism and is primarily generated in pathological states, such as short bowel syndrome (SBS) and bacterial overgrowth.

D-Lactic Acidosis

D-lactic acidosis (DLA) is a metabolic condition characterized by elevated levels of this compound in the bloodstream, often resulting from malabsorption of carbohydrates. In pediatric patients with SBS, DLA can lead to severe neurological symptoms due to the neurotoxic effects of D-lactate accumulation. For instance, studies have shown that children with SBS can exhibit serum D-lactate concentrations exceeding 0.25 mmol/L, correlating with metabolic acidosis and neurological manifestations such as confusion and ataxia .

Table 1: Case Studies on D-Lactic Acidosis

| Study | Patient Group | Serum D-Lactate Levels (mmol/L) | Symptoms |

|---|---|---|---|

| Yang et al. | IBD Patients | 7.18 ± 0.77 (before treatment) | Metabolic acidosis |

| Cai et al. | Active Crohn's Disease | 0.18 ± 0.05 | Neurological symptoms |

| Demircan et al. | Perforated Appendicitis | 0.44 ± 0.08 | Metabolic disturbances |

Neurotoxic Effects

The neurotoxic effects of this compound are particularly concerning. Research indicates that high levels of D-lactate can cause confusion, dizziness, and aggressive behavior independent of blood pH changes . In animal models, such as Holstein calves, the presence of D-lactate has been linked to ataxic gait and encephalopathy .

This compound's neurotoxicity may be attributed to its ability to disrupt normal neuronal function and induce oxidative stress. The compound has been shown to affect neurotransmitter systems and may contribute to inflammatory responses in the central nervous system .

Diagnostic Applications

This compound serves as a potential biomarker for various gastrointestinal disorders. Elevated levels are often indicative of dysbiosis or intestinal permeability issues. Recent studies have demonstrated that measuring D-lactate can aid in diagnosing conditions like sepsis associated with acute gastrointestinal injury (AGI). The area under the curve (AUC) for this compound as a diagnostic marker was found to be 0.881, outperforming other biomarkers like fecal calprotectin .

Research Findings and Future Directions

Recent literature emphasizes the need for further research into the enzymatic pathways involving this compound metabolism and its implications for human health:

- Metabolic Pathways : The primary enzymes involved in D-lactate metabolism include glyoxalase III, which catalyzes the conversion of D-lactate to methylglyoxal, suggesting a detoxification route .

- Clinical Implications : Understanding the role of D-lactate in diseases beyond SBS could unveil new therapeutic targets for managing metabolic acidosis and neurotoxicity.

Propiedades

IUPAC Name |

(2R)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106989-11-1 | |

| Record name | Poly[(+)-lactic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047030 | |

| Record name | D-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10326-41-7 | |

| Record name | D-Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52.8 °C | |

| Record name | D-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.